molecular formula C25H29Cl2N3O2S B602205 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride CAS No. 913612-38-1

7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride

Cat. No.: B602205
CAS No.: 913612-38-1
M. Wt: 506.5 g/mol
InChI Key: XFZHLEXUSDOLPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinolinone, a piperazine, and a benzo[b]thiophene moiety . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the coupling of the different moieties .


Molecular Structure Analysis

The compound contains a quinolinone, a piperazine, and a benzo[b]thiophene moiety . These structures could potentially interact with various biological targets .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

  • The compound exhibits notable structural significance in medicinal chemistry, with its derivatives playing a crucial role across various pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, and anticancer applications. The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, closely related to the compound , is pivotal in the synthesis of these pharmacologically diverse agents (El-Azzouny et al., 2020).

Antimicrobial and Antitubercular Activity

  • Derivatives of the compound have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, with specific derivatives showcasing significant inhibition at minimal inhibitory concentrations. This positions the compound as a key player in the development of antitubercular agents (Marvadi et al., 2019).

Anticancer and Antipsychotic Properties

  • The compound's derivatives have also shown promise in anticancer applications, with certain derivatives exhibiting considerable growth inhibition of human cancer cell lines. This indicates a potential role of the compound in the synthesis of novel anticancer agents (Harishkumar et al., 2018). Additionally, a specific derivative demonstrated a promising pharmacological profile as an antipsychotic, showing balanced in vitro activities on dopamine and serotonin receptors, suggesting its potential in psychiatric disorder treatment (Xu et al., 2018).

Enabling Efficient Synthesis Methods

  • The compound is integral in enabling efficient synthesis methods. For instance, it plays a crucial role in the improved one-pot synthesis of certain intermediates, which are pivotal in the production of antihypertensive agents. This showcases the compound's significance in streamlining pharmaceutical production processes (Ramesh et al., 2006).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its potential biological activities, and its safety and hazards .

Properties

CAS No.

913612-38-1

Molecular Formula

C25H29Cl2N3O2S

Molecular Weight

506.5 g/mol

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;dihydrochloride

InChI

InChI=1S/C25H27N3O2S.2ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;;/h3-10,17-18H,1-2,11-16H2,(H,26,29);2*1H

InChI Key

XFZHLEXUSDOLPT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl.Cl

Purity

98%

Synonyms

7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]-2(1H)-Quinolinone dihydrochloride; 7-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one dihydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

1N hydrochloric acid aqueous solution was added to a solution of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one in methanol and dichloromethane and the solvent was evaporated under reduced pressure. The residue was recrystallized from 70% ethanol and thereby 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one hydrochloride was obtained in the form of a white powder.
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7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride

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